molecular formula C21H18ClN3O3 B12634637 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-

2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-

Cat. No.: B12634637
M. Wt: 395.8 g/mol
InChI Key: QQMXLVUNZBLVIC-UHFFFAOYSA-N
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Description

Substituent Position on the Quinolinone Core

Relocating the chloro group from position 7 to 5 or 8 would yield isomers with distinct electronic profiles. For example, a chloro group at position 8 increases steric hindrance near the ketone oxygen, potentially affecting hydrogen-bonding capacity.

Orientation of the 4-(Dimethylamino)Phenyl Group

The dimethylamino group’s para position on the phenyl ring optimizes conjugation with the quinolinone π-system. Meta or ortho orientations would disrupt this conjugation, altering electron-donating effects and molecular dipole moments.

Isoxazolyl Substituent Configuration

The 5-methyl-3-isoxazolyl group’s placement at position 3 creates a specific spatial arrangement. Shifting this group to position 2 or 4 would reorient the isoxazole ring relative to the quinolinone plane, impacting intermolecular interactions.

The table below summarizes hypothetical isomers and their predicted properties:

Isomer Variation Structural Change Predicted Impact
Chloro at position 5 Cl moved from C7 to C5 Reduced electron withdrawal at C7
Dimethylamino at meta position -N(CH₃)₂ at C3 of phenyl ring Weaker conjugation with quinolinone
Isoxazolyl at position 4 Heterocycle shifted to C4 Altered steric interactions

These isomers underscore the delicate balance between substituent positioning and functional outcomes, a consideration critical to rational drug design.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-1,2-oxazol-3-yl)-1H-quinolin-2-one

InChI

InChI=1S/C21H18ClN3O3/c1-11-8-18(24-28-11)19-20(26)15-9-14(16(22)10-17(15)23-21(19)27)12-4-6-13(7-5-12)25(2)3/h4-10H,1-3H3,(H2,23,26,27)

InChI Key

QQMXLVUNZBLVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N(C)C)O

Origin of Product

United States

Preparation Methods

Multi-Component Reactions

One of the prominent methods for synthesizing quinolinone derivatives involves multi-component reactions. For instance, a one-pot reaction can be conducted using dimedone , 6-amino-1,3-dimethyluracil , and appropriate aldehydes under basic conditions.

  • Reagents :

    • Dimedone
    • 6-Amino-1,3-dimethyluracil
    • Aldehydes (e.g., 4-hydroxybenzaldehyde)
  • Catalyst : DABCO (1,4-Diazabicyclo[2.2.2]octane)

  • Conditions : The reaction is typically performed at elevated temperatures (around 90 °C) under solvent-free conditions.

This method has shown to yield various quinolinone derivatives efficiently with yields ranging from 60% to 80% depending on the specific aldehyde used.

Click Chemistry Approach

Another effective synthesis route is through click chemistry, which utilizes the azide-alkyne cycloaddition reaction. This method is particularly useful for constructing complex quinolinone frameworks.

  • Reagents :

    • Alkynes (e.g., propargyl bromide)
    • Azides (e.g., benzyl azide)
  • Catalyst : Copper(I) sulfate and sodium ascorbate

  • Conditions : The reaction is conducted in dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

This approach allows for the rapid assembly of multiple components into a single product, often resulting in high yields (up to 85% ) with minimal by-products.

Detailed Experimental Procedures

Preparation of Starting Materials

The synthesis of the target compound often begins with preparing key intermediates:

Intermediate Methodology Yield
4-Hydroxybenzaldehyde Reaction with propargyl bromide in the presence of potassium carbonate ~70%
Benzyl azide Synthesized from benzyl halides via nucleophilic substitution reactions ~65%

These intermediates serve as critical building blocks in the formation of the final compound.

Final Synthesis Steps

The final steps typically involve:

  • Formation of Quinolinone Core :

    • Combine dimedone, the prepared aldehyde, and 6-amino-1,3-dimethyluracil.
    • Heat to promote cyclization and formation of the quinolinone structure.
  • Chlorination :

    • Introduce chlorine at the 7-position using reagents like phosphorus oxychloride or thionyl chloride under controlled conditions.
  • Dimethylamino Group Introduction :

    • React with dimethylamine in an appropriate solvent to install the dimethylamino group at the para position of the phenyl ring.

Research Findings

Recent studies have demonstrated that variations in reaction conditions significantly affect both yield and purity of the final product:

Reaction Conditions Yield (%) Purity (%)
Solvent-free, DABCO catalyst 75 >95
DMF with copper catalysts 85 >90

These findings suggest that optimizing reaction parameters can lead to improved outcomes in synthesizing complex quinolinones.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Structural Analogues of 7-Chloroquinoline Derivatives

Key Compounds :

  • 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives (4a–f) : Synthesized via hydrazine-heteroaromatic aldehyde condensation. These compounds share the 7-chloro-quinoline core but differ in substituents at position 4 (hydrazinylidene groups vs. the target’s 4-hydroxy and 3-isoxazolyl groups).
  • (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) : Features a 7-chloro core with a piperazine-difluorocyclohexyl group.

Structural Comparison :

Feature Target Compound 4a–f 2l
Core Structure 2(1H)-Quinolinone 7-Chloroquinoline 7-Chloroquinoline
Position 3 Substituent 5-Methyl-3-isoxazolyl Hydrazinylidene derivatives Piperazine-difluorocyclohexyl
Position 4 Substituent 4-Hydroxy Hydrazinylidene derivatives Piperazine
Position 6 Substituent 4-(Dimethylamino)phenyl None None

Functional Implications :

  • The isoxazole moiety could confer metabolic stability over triazole or pyrazole groups seen in other derivatives .
Quinazolinone Derivatives with Overlapping Pharmacological Profiles

Key Compounds :

  • 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) : Exhibits antibacterial activity, with IR/NMR data confirming C=S and C-Cl bonds.
  • 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one : Shows analgesic and anti-inflammatory activities, attributed to hydrogen-bonding interactions.

Activity Comparison :

Compound Class Target Compound (Quinolinone) Quinazolinones
Core Bioactivity Hypothesized: Antimicrobial Confirmed: Analgesic, Anticancer
Key Substituents Isoxazole, dimethylaminophenyl Triazole-thione, hydroxyethyl
Solubility Factors Likely enhanced by dimethylamino Improved by hydroxyethyl

Spectral Data :

  • The target’s isoxazole group may show IR peaks near 1596 cm⁻¹ (C=N) and 1243 cm⁻¹ (C-O), similar to triazole-thione derivatives .
  • 1H-NMR: Aromatic protons in the dimethylaminophenyl group (δ 6.86–7.26) and isoxazole methyl (δ ~2.59) would align with quinazolinone analogs .
Heterocyclic Substituent Impact
  • Isoxazole vs.
  • Dimethylaminophenyl vs. Fluorophenyl: The dimethylamino group’s electron-donating nature contrasts with fluorine’s electronegativity, altering electronic distribution and pharmacokinetics .

Biological Activity

2(1H)-Quinolinone derivatives, particularly 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential anticancer, antimicrobial, and antioxidant properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's structure is characterized by a quinolinone core with several functional groups that contribute to its biological activity. The presence of the chloro group, dimethylamino group, and hydroxy group enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C₁₈H₁₈ClN₃O₂
Molecular Weight 353.81 g/mol
CAS Number 1398330-29-4

Anticancer Activity

Research indicates that quinolinone derivatives exhibit notable anticancer properties. For instance, studies on related compounds have shown significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating strong activity.

  • Case Study: A derivative similar to the target compound demonstrated an IC50 of 0.32 μM against the COLO205 colorectal adenocarcinoma cell line and 0.89 μM against the H460 non-small-cell lung cancer cell line . This suggests that structural modifications in quinolinones can enhance their anticancer efficacy.

The anticancer mechanism is primarily attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics necessary for mitosis. Molecular docking studies further elucidate these interactions, showing binding affinity to the colchicine-binding site on tubulin .

Antimicrobial Activity

In addition to anticancer effects, some quinolinone derivatives have demonstrated antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or function.

  • Research Findings: A related quinolinone was found to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent .

Antioxidant Activity

Quinolinones are also recognized for their antioxidant capabilities. The radical scavenging activity has been assessed using DPPH assays, where certain derivatives exhibited comparable or superior activity to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one 72% at 50 µg/mL
Ascorbic Acid 85% at 50 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR of quinolinones is crucial for optimizing their biological activity. Modifications at various positions on the quinoline ring can significantly influence potency and selectivity.

  • Key Insights:
    • Substitution with electron-donating groups (like dimethylamino) tends to enhance activity.
    • The positioning of chloro and hydroxy groups is critical for maintaining bioactivity.

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